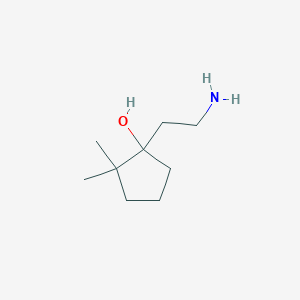
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and an aminoethyl group
Métodos De Preparación
The synthesis of 1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL exerts its effects involves interactions with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group may also play a role in these interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL can be compared with similar compounds such as:
- 1-(2-Aminoethyl)-3-methylcyclopentan-1-OL
- 1-(2-Aminoethyl)-2-methylcyclopentan-1-OL These compounds share structural similarities but differ in the position and nature of substituents on the cyclopentane ring. The unique combination of the aminoethyl and hydroxyl groups in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-2,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)4-3-5-9(8,11)6-7-10/h11H,3-7,10H2,1-2H3 |
Clave InChI |
DQFFPZKMIBWOJW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1(CCN)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


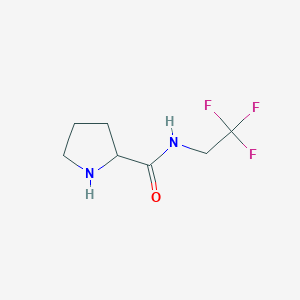
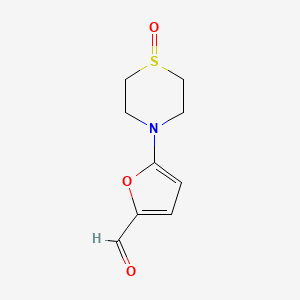
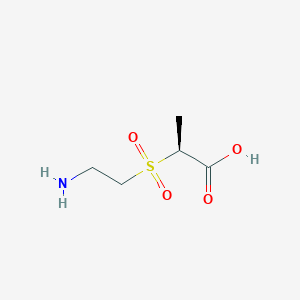

![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
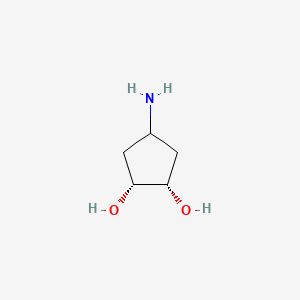

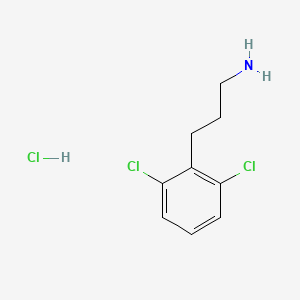

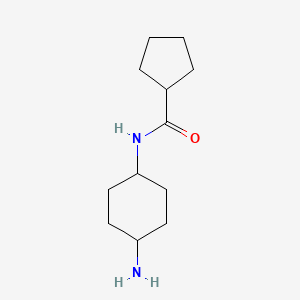

![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
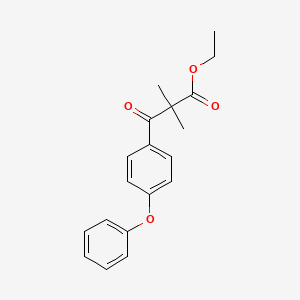
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
